Nvs-stg2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

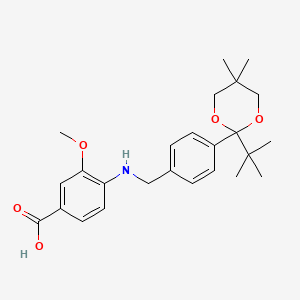

Structure

3D Structure

Properties

Molecular Formula |

C25H33NO5 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

4-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methylamino]-3-methoxybenzoic acid |

InChI |

InChI=1S/C25H33NO5/c1-23(2,3)25(30-15-24(4,5)16-31-25)19-10-7-17(8-11-19)14-26-20-12-9-18(22(27)28)13-21(20)29-6/h7-13,26H,14-16H2,1-6H3,(H,27,28) |

InChI Key |

CZSPKEVHLRWAFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(OC1)(C2=CC=C(C=C2)CNC3=C(C=C(C=C3)C(=O)O)OC)C(C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

NVS-STG2: A Molecular Glue for STING Activation and Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NVS-STG2 is a novel small molecule agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system.[1] Functioning as a "molecular glue," this compound uniquely activates the STING signaling pathway by binding to a pocket between the transmembrane domains of adjacent STING dimers, promoting their higher-order oligomerization.[2][3] This activation triggers a potent downstream immune response, characterized by the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which can lead to robust anti-tumor immunity. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, highlighting its potential as a promising therapeutic agent in immuno-oncology. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visual representation of the associated signaling pathway and experimental workflow.

Core Concept: this compound as a STING Agonist

This compound is a potent, allosteric small molecule agonist of STING. Unlike the natural ligand cGAMP, which binds to the ligand-binding domain of STING, this compound targets the transmembrane domain (TMD) interface. By acting as a molecular glue, it strengthens the interaction between STING dimers, inducing the formation of larger STING oligomers. This oligomerization is a critical step for the activation of STING and the subsequent recruitment and activation of downstream signaling components.

Mechanism of Action: The STING Signaling Pathway

The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to STING, an endoplasmic reticulum (ER)-resident protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.

This compound bypasses the need for cGAMP by directly inducing STING oligomerization, thereby activating this downstream signaling cascade.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from in vitro and in vivo studies characterizing the activity of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| ISRE-Luc Reporter Gene Assay | THP1-Dual | AC50 | 5.2 µM | |

| STING-dependent IRF3 Phosphorylation | HEK293T | Concentration | 50 µM (16 h) | |

| STING Translocation/Aggregation | 293T | Concentration | 50 µM (16 h) | |

| hSTING Oligomerization | Purified hSTING protein | Concentration | 40 µM (16 h) | |

| IFNβ Production | Human PBMCs | Concentration | 50 µM |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Mouse Strain | Treatment | Dosing Schedule | Outcome | Reference |

| MC38 Colon Carcinoma | hSTING knock-in | 800 µg (intratumoral) | 3 times (days 11, 14, 18) | Significant slowing of tumor growth; no tumor growth in 4/9 mice | |

| B16-SIY Melanoma | hSTING knock-in | 400 µg, 800 µg (intratumoral) | 1 time (day 8) | Significant dose-dependent T cell priming response |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ISRE-Luciferase Reporter Assay in THP1-Dual™ Cells

This assay quantifies the activation of the IRF pathway, a downstream effector of STING signaling.

-

Cell Culture: Culture THP1-Dual™ cells (InvivoGen) in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin. Maintain cells at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Plate THP1-Dual™ cells at a density of 1 x 105 cells per well in a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound to the cells and incubate for 24 hours.

-

Luciferase Assay: Measure luciferase activity using a commercially available luciferase assay system (e.g., QUANTI-Luc™) according to the manufacturer's instructions.

-

Data Analysis: Determine the AC50 value by fitting the dose-response curve using non-linear regression.

STING-Dependent IRF3 Phosphorylation Assay in HEK293T Cells

This western blot-based assay detects the phosphorylation of IRF3, a key marker of STING activation.

-

Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect cells with plasmids expressing STING and a loading control (e.g., GFP).

-

Compound Treatment: Treat the transfected cells with 50 µM this compound for 16 hours.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-IRF3 (Ser396) and total IRF3. Use an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.

STING Translocation/Aggregation Assay in 293T Cells

This microscopy-based assay visualizes the formation of STING aggregates, a hallmark of its activation.

-

Cell Culture and Transfection: Culture 293T cells and transfect with a plasmid expressing fluorescently tagged STING (e.g., STING-GFP).

-

Compound Treatment: Treat the cells with 50 µM this compound for 16 hours.

-

Microscopy: Visualize the cells using a fluorescence microscope. Activated STING will form bright punctate structures within the cell.

In Vivo Anti-Tumor Efficacy Study in MC38 Tumor Model

This study evaluates the anti-tumor activity of this compound in a syngeneic mouse model.

-

Animal Model: Use human STING knock-in mice.

-

Tumor Implantation: Subcutaneously inject 1 x 106 MC38 cells into the flank of the mice.

-

Treatment: When tumors reach a palpable size (e.g., on day 11), administer intratumoral injections of 800 µg this compound on days 11, 14, and 18.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Data Analysis: Compare tumor growth between the this compound-treated group and a vehicle control group.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of a novel STING agonist like this compound.

References

NVS-STG2: A Technical Guide to a Novel STING Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of NVS-STG2, a novel small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. This compound represents a new class of STING activators, functioning as a molecular glue to induce potent anti-tumor immunity.

Discovery and Development

This compound was identified through a series of functional screens of a proprietary compound library conducted by Novartis in collaboration with researchers at the University of Texas Southwestern Medical Center.[1] The screening effort aimed to discover novel activators of human STING.[2][3] This led to the identification of a lead compound, which underwent structural modifications and chemical refinement to yield the more potent this compound.[1] The discovery of this compound and its unique mechanism of action was published in Nature Chemical Biology.[1]

Mechanism of Action: A Molecular Glue for STING Activation

This compound employs a novel mechanism to activate the STING pathway, acting as a "molecular glue". Unlike the endogenous ligand cGAMP which binds to the cytosolic ligand-binding domain of STING, this compound targets the transmembrane domain.

Cryo-electron microscopy (Cryo-EM) studies have revealed that this compound binds to a pocket located between the transmembrane domains of adjacent STING dimers. This binding strengthens the interface between these dimers, promoting the formation of higher-order STING oligomers. The activation of STING is dependent on this high-order oligomerization. This allosteric activation mechanism is distinct from other known STING agonists.

The specific interactions involve the carboxylic acid of this compound forming a salt bridge with arginine 95 (R95) and electrostatic interactions with arginine 94 (R94) at the cytosolic end of the third transmembrane domain of a neighboring STING dimer.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-mediated STING activation:

Caption: this compound binds to STING dimers, inducing oligomerization and downstream signaling.

Preclinical Data

This compound has demonstrated potent and specific activity in a variety of preclinical models.

In Vitro Activity

| Assay Type | Cell Line | Parameter | Result |

| Reporter Gene Assay | THP1-Dual | ISRE-Luc Expression | AC50 = 5.2 μM |

| Phosphorylation Assay | HEK293T (STING co-transfected) | IRF3 Phosphorylation | Induced STING-dependent phosphorylation |

| Translocation/Aggregation | 293T cells | STING Puncta Formation | Caused bright punctate structures with wild-type STING |

| Oligomerization Assay | Purified hSTING protein | Higher-Order Oligomers | Induced formation of higher-order oligomers |

| Cytokine Production | Human PBMCs | IFNβ Production | Induced high levels, comparable to cGAMP |

In Vivo Antitumor Activity

This compound has shown significant anti-tumor activity in syngeneic mouse models with human STING knock-in.

| Tumor Model | Mouse Strain | Dosing Regimen | Key Findings |

| MC38 Colon Carcinoma | hSTING knock-in | 800 μg, intratumoral injection (3 times) | Significantly slowed tumor growth |

| B16-SIY Melanoma | hSTING knock-in | 400 μg, 800 μg, intratumoral injection (single dose) | Dose-dependent induction of T cell priming response; Significant increase in plasma IFNγ |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings.

ISRE-Luc Reporter Gene Assay in THP1-Dual™ Cells

-

Cell Seeding: Seed THP1-Dual™ cells (InvivoGen) in a 96-well plate at a density of 100,000 cells per well in 180 μL of complete growth medium.

-

Compound Addition: Prepare serial dilutions of this compound in DMSO and add to the wells (final DMSO concentration <0.5%).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Reporter Detection: Lyse the cells and measure luciferase activity using a commercially available luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Plot the luciferase signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the AC50.

STING-Dependent IRF3 Phosphorylation Assay

-

Transfection: Co-transfect HEK293T cells with plasmids encoding human STING and FLAG-tagged IRF3.

-

Compound Treatment: 24 hours post-transfection, treat the cells with this compound (e.g., 50 μM) or vehicle control for 16 hours.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated IRF3 (Ser366) and total IRF3.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro characterization of this compound.

Conclusion and Future Directions

This compound is a promising new STING agonist with a unique molecular glue mechanism of action. Its ability to potently activate the STING pathway and elicit anti-tumor immune responses in preclinical models highlights its therapeutic potential. The distinct binding site of this compound on the STING transmembrane domain offers a new avenue for the development of next-generation STING agonists. Furthermore, this compound may act synergistically with other STING activators, such as cGAMP, opening possibilities for combination therapies in immuno-oncology. Further research is warranted to explore the clinical utility of this compound and similar compounds in the treatment of cancer. As of late 2025, there is no publicly available information regarding this compound entering clinical trials.

References

- 1. This compound: A Molecular Glue-like Compound Opens a New Pathway for STING Activation [bldpharm.com]

- 2. Activation of human STING by a molecular glue-like compound - OAK Open Access Archive [oak.novartis.com]

- 3. Activation of human STING by a molecular glue-like compound - PubMed [pubmed.ncbi.nlm.nih.gov]

NVS-STG2: A Technical Guide to a Novel STING Molecular Glue

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, orchestrating responses to cytosolic DNA and cyclic dinucleotides. Its activation triggers the production of type I interferons and other pro-inflammatory cytokines, making it a prime target for therapeutic intervention in oncology and infectious diseases. This document provides an in-depth technical overview of NVS-STG2, a novel small molecule that functions as a molecular glue to activate human STING. Unlike canonical STING agonists that bind to the ligand-binding domain, this compound targets a pocket within the transmembrane domain (TMD) of STING. This unique mechanism of action involves stabilizing the interface between adjacent STING dimers, thereby promoting the high-order oligomerization required for downstream signaling. This guide will detail the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize this promising therapeutic agent.

Mechanism of Action: A Molecular Glue for STING Oligomerization

This compound represents a distinct class of STING agonists that operate through a "molecular glue" mechanism.[1][2][3][4][5] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a previously uncharacterized pocket located between the transmembrane domains of neighboring STING dimers. This binding event effectively "glues" the STING dimers together, stabilizing a conformation that is conducive to the formation of higher-order oligomers. This oligomerization is a prerequisite for the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to the transcription of type I interferons and other inflammatory genes.

The binding of this compound to the TMD is allosteric, meaning it does not compete with the endogenous ligand, cyclic GMP-AMP (cGAMP), which binds to the cytosolic ligand-binding domain (LBD). In fact, functional assays have shown that this compound can act synergistically with cGAMP to enhance STING activation. This unique allosteric activation mechanism presents a novel strategy for therapeutic modulation of the STING pathway.

Signaling Pathway

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cGAMP, which binds to the LBD of STING, inducing a conformational change that leads to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. This platform then recruits and activates TBK1 and IRF3. This compound bypasses the need for cGAMP binding to the LBD by directly promoting the oligomerization step through its interaction with the TMD.

Quantitative Data

The following tables summarize the in vitro and in vivo activities of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line / System | Readout | Result | Reference |

| ISRE Reporter Assay | THP1-Dual™ | ISRE-Luciferase Activity | AC50 = 5.2 µM | |

| IRF3 Phosphorylation | HEK293T (STING co-transfection) | p-IRF3 Levels | Induced at 50 µM | |

| STING Oligomerization | Purified hSTING Protein | Higher-order oligomers (Native PAGE) | Induced at 40 µM | |

| STING Translocation/Aggregation | 293T cells | Punctate Structures | Induced at 50 µM | |

| IFNβ Production | Human PBMCs | IFNβ Levels | High levels induced at 50 µM | |

| Differential Scanning Fluorimetry | Human STING LBD (155-341) | Thermal Shift (>10 °C) | No significant shift observed |

Table 2: In Vivo Antitumor Activity of this compound

| Tumor Model | Mouse Strain | Dosing Regimen | Outcome | Reference |

| MC38 Colon Adenocarcinoma | hSTING Knock-in C57BL/6 | 800 µg, intratumoral, 3 times (days 11, 14, 18) | Significant tumor growth inhibition; 4/9 mice tumor-free | |

| B16-SIY Melanoma | hSTING Knock-in C57BL/6 | 400 µg or 800 µg, intratumoral, single dose (day 8) | Dose-dependent T-cell priming; increased plasma IFNγ |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

THP1-Dual™ ISRE-Luciferase Reporter Gene Assay

This assay quantifies the activation of the IRF pathway by measuring the expression of a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).

Methodology:

-

Cell Culture: THP1-Dual™ cells (InvivoGen) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and selective antibiotics (Zeocin™ and Blasticidin).

-

Assay Procedure:

-

Cells are seeded into a 96-well plate at a density of 100,000 cells per well.

-

This compound is serially diluted and added to the wells. A vehicle control (DMSO) is also included.

-

The plate is incubated for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, the supernatant is collected.

-

Luciferase activity is measured using a commercially available luciferase assay system and a luminometer.

-

-

Data Analysis: The luminescence signal is normalized to the vehicle control, and the AC₅₀ (half-maximal activation concentration) is calculated by fitting the dose-response curve to a four-parameter logistic equation.

STING-Dependent IRF3 Phosphorylation Assay in HEK293T Cells

This Western blot-based assay detects the phosphorylation of IRF3, a key downstream event in STING signaling.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Cells are co-transfected with plasmids encoding human STING and a reporter construct (e.g., IFNβ-luciferase).

-

-

Treatment and Lysis:

-

24 hours post-transfection, cells are treated with this compound (e.g., 50 µM) or a vehicle control for 16 hours.

-

Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated IRF3 (p-IRF3) and total IRF3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Native PAGE Analysis of STING Oligomerization

This technique is used to visualize the formation of higher-order STING oligomers induced by this compound.

Methodology:

-

Protein Purification: Recombinant human STING protein is purified from a suitable expression system (e.g., insect or mammalian cells).

-

Oligomerization Reaction:

-

Purified STING protein is incubated with this compound (e.g., 40 µM) or a vehicle control in a suitable buffer for 16 hours at 4°C.

-

-

Native PAGE:

-

The samples are mixed with a non-denaturing loading dye.

-

The protein complexes are separated on a native polyacrylamide gel (e.g., a 4-16% gradient gel).

-

The gel is then stained with a protein stain (e.g., Coomassie Brilliant Blue) or transferred to a membrane for Western blotting using an anti-STING antibody to visualize the different oligomeric states.

-

STING Translocation/Aggregation Assay in 293T Cells

This fluorescence microscopy-based assay visualizes the redistribution of STING from the endoplasmic reticulum to perinuclear puncta upon activation.

Methodology:

-

Cell Culture and Transfection:

-

293T cells are seeded on glass coverslips in a multi-well plate.

-

Cells are transfected with a plasmid encoding a fluorescently tagged STING protein (e.g., STING-GFP).

-

-

Treatment:

-

24 hours post-transfection, cells are treated with this compound (e.g., 50 µM) or a vehicle control for 16 hours.

-

-

Immunofluorescence and Imaging:

-

Cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and the nuclei are counterstained with DAPI.

-

The coverslips are mounted on microscope slides.

-

Images are acquired using a fluorescence microscope to observe the subcellular localization of STING-GFP. Activated STING will appear as bright, perinuclear punctate structures.

-

IFNβ Production Assay in Human PBMCs

This ELISA-based assay measures the secretion of IFNβ from primary human immune cells in response to STING activation.

Methodology:

-

PBMC Isolation:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

-

-

Treatment:

-

PBMCs are seeded in a multi-well plate and treated with this compound (e.g., 50 µM), a positive control (e.g., cGAMP), or a vehicle control.

-

The cells are incubated for a specified period (e.g., 24 hours).

-

-

ELISA:

-

The cell culture supernatant is collected.

-

The concentration of IFNβ in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

Conclusion

This compound is a first-in-class small molecule that activates the STING pathway through a novel molecular glue mechanism. By targeting the transmembrane domain and promoting the high-order oligomerization of STING, this compound offers a unique and potent means of stimulating innate immunity. The data presented in this technical guide highlight its significant in vitro and in vivo activity, establishing it as a valuable tool for research and a promising candidate for the development of new immunotherapies. The detailed experimental protocols provided herein should enable researchers to further investigate the properties of this compound and other STING-modulating compounds.

References

- 1. 8flk - Cryo-EM structure of STING oligomer bound to cGAMP and this compound - Downloads - Protein Data Bank Japan [pdbj.org]

- 2. Activation of human STING by a molecular glue-like compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of human STING by a molecular glue-like compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of human STING by a molecular glue-like compound [ouci.dntb.gov.ua]

- 5. This compound: A Molecular Glue-like Compound Opens a New Pathway for STING Activation [bldpharm.com]

Unveiling the Molecular Glue: A Technical Guide to the Structural Biology of the NVS-STG2 and STING Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional interactions between the novel small-molecule STING agonist, NVS-STG2, and the Stimulator of Interferon Genes (STING) protein. This compound represents a new class of STING activators, functioning as a "molecular glue" to induce potent anti-tumor immunity. This document details the structural basis of this unique mechanism, compiles key quantitative data, and provides comprehensive experimental protocols for the study of this interaction.

Executive Summary

The cGAS-STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a cascade of events that leads to the production of type I interferons and other pro-inflammatory cytokines. This pathway holds significant promise for cancer immunotherapy. This compound is a recently identified STING agonist that operates through a distinct mechanism of action. Unlike the natural ligand cGAMP, which binds to the ligand-binding domain (LBD) of STING, this compound targets a pocket within the transmembrane domain (TMD). Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds between adjacent STING dimers, effectively acting as a molecular glue to promote the higher-order oligomerization of STING, a crucial step for its activation.[1][2][3] This novel mechanism of action opens up new avenues for the development of potent and specific STING-targeting therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the interaction of this compound with human STING.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay | Source |

| AC50 | 5.2 µM | THP1-Dual™ | ISRE-Luc Reporter Assay | [4] |

Table 2: Structural Data for STING in Complex with this compound

| PDB ID | 8FLM |

| Method | Cryo-Electron Microscopy |

| Resolution | 2.90 Å |

| Complex Components | Human STING oligomer, cGAMP, this compound, C53 |

| Key Structural Feature | This compound binds to a pocket between the transmembrane domains of neighboring STING dimers.[2] |

| Source |

Signaling Pathway and Mechanism of Action

This compound activates the STING pathway through a novel, allosteric mechanism. The following diagrams illustrate the canonical STING signaling pathway and the specific mechanism of this compound action.

Caption: Canonical cGAS-STING Signaling Pathway.

Caption: Mechanism of this compound as a molecular glue for STING oligomerization.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of the this compound and STING interaction.

Human STING Protein Expression and Purification for Structural Studies

This protocol is adapted from methodologies used for the structural determination of STING complexes.

-

Construct: Full-length human STING (residues 1-379) is cloned into a mammalian expression vector, such as pEZT-BM, often with a C-terminal tag (e.g., T6SS secreted immunity protein 3) to aid in purification.

-

Expression: Recombinant baculovirus is generated and used to infect HEK293 GnTI⁻ cells for protein expression.

-

Cell Lysis: Cells are harvested and lysed in a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, and protease inhibitors.

-

Solubilization: The membrane fraction is isolated by ultracentrifugation and solubilized in a buffer containing a mild detergent (e.g., lauryl maltose (B56501) neopentyl glycol - LMNG).

-

Affinity Chromatography: The solubilized protein is purified using affinity chromatography based on the tag (e.g., Tse3-sepharose for a Tsi3 tag).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to isolate homogenous STING dimers.

Cryo-Electron Microscopy (Cryo-EM) of the STING-NVS-STG2 Complex

The following protocol outlines the general steps for determining the cryo-EM structure of STING in complex with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of human STING by a molecular glue-like compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 4. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

NVS-STG2: A Molecular Glue for STING Activation in Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA and triggering powerful anti-pathogen and anti-tumor immune responses. NVS-STG2 is a novel small molecule STING agonist that functions as a "molecular glue," promoting the high-order oligomerization and activation of human STING. This technical guide provides a comprehensive overview of the role of this compound in innate immunity, detailing its mechanism of action, the downstream signaling cascade, and key experimental data. It is intended to serve as a resource for researchers and drug development professionals working on STING-targeted therapeutics.

Introduction to STING and Innate Immunity

The innate immune system provides the first line of defense against invading pathogens and cellular stress.[1] A central pathway in innate immunity is the cGAS-STING signaling cascade.[2] Cytosolic double-stranded DNA (dsDNA), a hallmark of many viral and bacterial infections, as well as cellular damage and cancer, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).[2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the STING protein, a transmembrane adaptor protein located on the endoplasmic reticulum (ER).[3] This binding event initiates a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates the kinase TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines orchestrate a robust immune response involving the activation of various immune cells, including dendritic cells, natural killer cells, and T cells, to eliminate the source of the cytosolic DNA. Given its central role in orchestrating anti-tumor immunity, the STING pathway has emerged as a promising target for cancer immunotherapy.

This compound: A Novel STING Agonist

This compound is a potent and specific small molecule agonist of human STING. Unlike the natural ligand cGAMP which binds to the cytosolic ligand-binding domain of STING, this compound has a unique mechanism of action.

Mechanism of Action: The "Molecular Glue" Concept

This compound functions as a molecular glue, binding to a pocket located between the transmembrane domains of adjacent STING dimers. This binding event stabilizes the interaction between STING dimers, promoting the formation of higher-order oligomers. This this compound-induced oligomerization mimics the conformational changes triggered by cGAMP binding, leading to the activation of the downstream signaling cascade. Cryo-electron microscopy studies have been instrumental in elucidating this unique binding mode.

The this compound-Induced STING Signaling Pathway

The activation of STING by this compound initiates a well-defined signaling cascade culminating in the production of type I interferons and other inflammatory cytokines.

Caption: this compound induced STING signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference(s) |

| ISRE-Luc Reporter Gene Expression | THP1-Dual | AC50 | 5.2 µM | |

| IRF3 Phosphorylation | HEK293T | Concentration | 50 µM | |

| STING Translocation/Aggregation | 293T | Concentration | 50 µM | |

| hSTING Higher-Order Oligomerization | Purified hSTING | Concentration | 40 µM | |

| IFNβ Production | Human PBMCs | Concentration | 50 µM |

Table 2: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Mouse Strain | Dosing Regimen | Outcome | Reference(s) |

| MC38 | hSTING gene knock-in | 800 µg; intratumoral injection; 3 times (days 11, 14, and 18) | Significant slowing of tumor growth; no tumor growth in 4/9 mice | |

| B16-SIY | hSTING gene knock-in | 400 µg, 800 µg; intratumoral injection; 1 time (day 8) | Dose-dependent induction of T cell priming; significant increase in plasma IFNγ |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

THP1-Dual™ ISRE-Luciferase Reporter Assay

This assay is used to quantify the activation of the IRF pathway, a downstream effector of STING signaling.

Caption: Workflow for the THP1-Dual™ ISRE-Luciferase Reporter Assay.

Protocol:

-

Cell Culture: Culture THP1-Dual™ cells (InvivoGen) in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and selective antibiotics (Zeocin® and Blasticidin).

-

Cell Seeding: Seed THP1-Dual™ cells at a density of approximately 180,000 cells per well in a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound (e.g., from 0.1 to 100 µM) or control compounds to the wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Transfer 20 µl of cell culture supernatant to a white 96-well plate.

-

Add 50 µl of QUANTI-Luc™ reagent (InvivoGen) to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis: Calculate the half-maximal activity concentration (AC50) from the dose-response curve.

IRF3 Phosphorylation Western Blot

This assay is used to directly assess the activation of IRF3, a key downstream kinase in the STING pathway.

Protocol:

-

Cell Culture and Treatment:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Transfect cells with a STING-expressing plasmid.

-

Treat the cells with this compound (e.g., 50 µM) for 16 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IRF3 (Ser396) and total IRF3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Antitumor Efficacy in MC38 Syngeneic Mouse Model

This model is used to evaluate the anti-tumor activity of this compound in an immunocompetent mouse model.

Caption: Workflow for the MC38 Syngeneic Mouse Tumor Model.

Protocol:

-

Animal Model: Use human STING knock-in mice to accurately assess the activity of the human-specific STING agonist this compound.

-

Tumor Cell Implantation: Subcutaneously inject approximately 1 x 10^6 MC38 colon adenocarcinoma cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.

-

Drug Administration: When tumors reach a predetermined size (e.g., 50-100 mm³), administer this compound or vehicle control via intratumoral injection. A typical dosing regimen is 800 µg per mouse, administered three times on days 11, 14, and 18 post-tumor implantation.

-

Efficacy Evaluation: Continue to monitor tumor growth and animal survival. At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration).

Conclusion

This compound represents a novel class of STING agonists with a unique "molecular glue" mechanism of action. By promoting the oligomerization of STING through binding to its transmembrane domain, this compound potently activates the innate immune system, leading to robust anti-tumor responses in preclinical models. The data and protocols presented in this guide provide a valuable resource for the scientific community to further explore the therapeutic potential of this compound and other STING-targeting agents in the fields of oncology and infectious diseases.

References

- 1. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis | Semantic Scholar [semanticscholar.org]

Unraveling the Allosteric Activation of STING by NVS-STG2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric activation of the Stimulator of Interferon Genes (STING) by the novel small molecule agonist, NVS-STG2. We will delve into the core mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Core Concept: this compound as a Molecular Glue

This compound represents a new class of STING agonists that functions as a "molecular glue". Unlike the endogenous ligand cGAMP, which binds to the cytosolic ligand-binding domain of STING, this compound targets a distinct pocket. Cryo-electron microscopy has revealed that this compound binds to a pocket located between the transmembrane domains of adjacent STING dimers. This binding event stabilizes the interaction between STING dimers, promoting the formation of high-order oligomers. This oligomerization is a critical conformational change required for the activation of STING and the subsequent downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting an anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

| In Vitro Activity of this compound |

| Assay |

| ISRE-Luciferase Reporter Gene Assay |

| IFNβ Production |

| In Vivo Antitumor Activity of this compound |

| Tumor Model |

| MC38 Colon Carcinoma |

NVS-STG2: A Technical Guide to its Impact on Interferon Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVS-STG2 is a novel, synthetic small molecule that acts as a "molecular glue" to activate the stimulator of interferon genes (STING) pathway. This activation triggers a potent innate immune response characterized by the robust expression of type I interferons and a broad array of interferon-stimulated genes (ISGs). This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on interferon gene expression, and detailed protocols for key experimental assays. The information presented is intended to support further research and development of STING agonists for therapeutic applications, particularly in the field of immuno-oncology.

Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING orchestrates a signaling cascade that culminates in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These, in turn, induce the expression of a multitude of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate adaptive immunity.

This compound has emerged as a significant research tool and potential therapeutic agent due to its unique mechanism of STING activation. Unlike the natural ligand cGAMP, which binds to the ligand-binding domain of STING, this compound acts as a molecular glue, binding to a pocket between the transmembrane domains of adjacent STING dimers. This interaction promotes the higher-order oligomerization of STING, a crucial step for its activation and downstream signaling.[1]

This guide will explore the downstream consequences of this compound-mediated STING activation, with a specific focus on the resulting changes in the interferon gene expression landscape.

Mechanism of Action: The this compound Signaling Pathway

This compound initiates a signaling cascade that leads to the transcription of interferon genes. The key steps are outlined below and visualized in the following diagram.

Quantitative Effects on Interferon Gene Expression

The activation of the STING pathway by this compound leads to a significant upregulation of interferon-stimulated genes (ISGs). The following tables summarize the quantitative data from key experiments.

Table 1: Activation of ISRE Reporter Gene Expression in THP1-Dual™ Cells

| Treatment | Concentration | Fold Induction (vs. control) | AC50 |

| This compound | 50 µM | Strong Induction | 5.2 µM |

Data is qualitative ("Strong Induction") as the precise fold-change value was not available in the sourced documents. The AC50 value indicates the concentration at which this compound induces half-maximal activation of the ISRE reporter.[1]

Table 2: Induction of IRF3 Phosphorylation

| Cell Line | Treatment | Concentration | Outcome |

| HEK293T | This compound | 50 µM | STING-dependent IRF3 phosphorylation |

This experiment confirms the activation of a key downstream transcription factor in the STING pathway.[1]

Table 3: Induction of IFN-β Production in Human PBMCs

| Treatment | Concentration | IFN-β Production Level |

| This compound | 50 µM | High levels, comparable to cGAMP |

This result demonstrates the potent ability of this compound to induce the production of a key type I interferon in primary human immune cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information gathered from relevant research articles.

ISRE Luciferase Reporter Assay in THP1-Dual™ Cells

This assay quantifies the activation of the interferon-stimulated response element (ISRE) promoter, a direct target of the transcription factors activated by the STING pathway.

Protocol:

-

Cell Seeding: Seed THP1-Dual™ cells (InvivoGen) in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

-

Treatment: The following day, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Cell Lysis: Lyse the cells using a suitable luciferase assay lysis buffer (e.g., from a commercial kit like Promega's Dual-Glo® Luciferase Assay System).

-

Substrate Addition: Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the activity of the ISRE promoter.

IRF3 Phosphorylation Western Blot

This protocol detects the phosphorylated, active form of IRF3, a key transcription factor downstream of STING.

Protocol:

-

Cell Culture and Treatment: Culture HEK293T cells and transfect with a STING-expressing plasmid. Treat the cells with 50 µM this compound or a control for 16 hours.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 (Ser396)) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

IFN-β Production Measurement in Human PBMCs

This protocol quantifies the amount of IFN-β secreted by human peripheral blood mononuclear cells (PBMCs) in response to this compound.

Protocol:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment: Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well and treat with 50 µM this compound or a control.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Quantify the concentration of IFN-β in the supernatant using a commercial Human IFN-β ELISA kit, following the manufacturer's instructions.

Conclusion

This compound represents a powerful tool for activating the STING pathway and inducing a robust interferon response. Its unique "molecular glue" mechanism of action provides a novel approach to STING agonism. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers seeking to understand and harness the therapeutic potential of this compound and the broader field of STING-targeted immunotherapies. Further investigation into the full spectrum of ISGs induced by this compound through techniques like RNA sequencing will provide a more complete picture of its immunomodulatory effects and aid in the development of next-generation STING agonists.

References

Methodological & Application

Application Notes and Protocols for NVS-STG2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-STG2 is a novel, potent small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] It functions as a "molecular glue," inducing the higher-order oligomerization of human STING by binding to a pocket between the transmembrane domains of adjacent STING dimers.[3][4][5] This unique allosteric mechanism of action leads to the robust activation of downstream signaling pathways, culminating in the production of type I interferons and other pro-inflammatory cytokines. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to probe the STING pathway and assess its potential as a therapeutic agent.

Mechanism of Action

STING is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cells. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. This compound mimics this activation by stabilizing the interaction between STING dimers, thereby promoting the formation of higher-order oligomers necessary for downstream signaling.

Caption: this compound signaling pathway.

Data Presentation

In Vitro Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| THP1-Dual | ISRE-Luc Reporter | AC50 | 5.2 µM | |

| HEK293T | STING-dependent IRF3 Phosphorylation | Effective Concentration | 50 µM | |

| 293T | STING Translocation/Aggregation | Effective Concentration | 50 µM | |

| Human PBMCs | IFNβ Production | Effective Concentration | 50 µM |

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: this compound is soluble up to 100 mM in DMSO.

-

Storage: Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 1: ISRE-Luciferase Reporter Assay in THP1-Dual™ Cells

This protocol is designed to quantify the activation of the IRF3 pathway downstream of STING activation.

Materials:

-

THP1-Dual™ Cells (InvivoGen)

-

This compound

-

DMSO (Cell culture grade)

-

Complete growth medium (e.g., RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin)

-

QUANTI-Luc™ (InvivoGen)

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Plate THP1-Dual™ cells at a density of 1 x 10^5 cells/well in a 96-well white opaque plate in 180 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a 10X stock solution of this compound in complete growth medium. Perform serial dilutions to generate a dose-response curve (e.g., starting from a final concentration of 50 µM).

-

Add 20 µL of the 10X this compound solution or vehicle control (DMSO) to the respective wells.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Prepare QUANTI-Luc™ reagent according to the manufacturer's instructions.

-

Add 20 µL of the cell supernatant to a new 96-well white opaque plate.

-

Add 50 µL of QUANTI-Luc™ reagent to each well.

-

Measure luminescence using a luminometer.

-

Protocol 2: IRF3 Phosphorylation Assay by Western Blot

This protocol assesses the direct activation of STING's downstream signaling partner, IRF3.

Materials:

-

HEK293T cells

-

This compound

-

DMSO

-

Complete growth medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IRF3 (Ser386), anti-IRF3, anti-STING, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

6-well plates

Procedure:

-

Cell Seeding and Treatment:

-

Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Treat cells with 50 µM this compound or DMSO vehicle control for 16 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an ECL substrate and an imaging system.

-

Caption: General experimental workflow for this compound.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low signal in reporter assay | Cell viability issues | Check cell health and density. Ensure proper handling and culture conditions. |

| Inactive this compound | Verify the integrity of the compound. Prepare fresh stock solutions. | |

| Low STING expression | Use a cell line with known endogenous STING expression or transfect cells with a STING expression plasmid. | |

| High background in Western blot | Non-specific antibody binding | Optimize antibody concentrations and blocking conditions. |

| Insufficient washing | Increase the number and duration of washes. | |

| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate dilutions. |

| Cell passage number | Use cells within a consistent and low passage number range. |

Conclusion

This compound is a valuable tool for studying the STING signaling pathway due to its unique mechanism of action. The protocols outlined above provide a framework for investigating its effects in various cell-based assays. Researchers can adapt these methods to their specific experimental needs to further elucidate the role of STING in immunity and disease.

References

- 1. rndsystems.com [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound: A Molecular Glue-like Compound Opens a New Pathway for STING Activation [bldpharm.com]

- 5. Activation of human STING by a molecular glue-like compound - OAK Open Access Archive [oak.novartis.com]

Application Notes and Protocols for NVS-STG2 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-STG2 is a potent and allosteric small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1] It functions as a "molecular glue," binding to the transmembrane domain (TMD) interface of STING dimers.[1] This binding event promotes the higher-order oligomerization of STING, leading to its activation and the subsequent induction of a robust type I interferon response and other pro-inflammatory cytokines.[2][3][4] This potent immune activation makes this compound a compelling agent for investigation in cancer immunotherapy, particularly for its ability to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing. These application notes provide detailed information and protocols for the use of this compound in in vivo mouse models of cancer.

Mechanism of Action

This compound acts as a molecular glue that stabilizes the interaction between adjacent STING dimers within the endoplasmic reticulum membrane. Unlike the natural STING agonist cGAMP, which binds to the ligand-binding domain, this compound targets a pocket between the transmembrane domains. This unique binding mechanism induces a conformational change in STING, leading to its oligomerization and activation. Activated STING then translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-α and IFN-β) and other inflammatory genes.

Signaling Pathway of this compound-mediated STING Activation

Caption: this compound acts as a molecular glue to induce STING oligomerization and downstream signaling.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and anti-tumor effects of this compound in various mouse tumor models.

Table 1: this compound Dosage and Administration in Mouse Tumor Models

| Tumor Model | Mouse Strain | Compound | Dose per Animal | Route of Administration | Dosing Schedule |

| MC38 Colon Adenocarcinoma | hSTING Knock-in C57BL/6 | This compound | 800 µg | Intratumoral | 3 injections on days 11, 14, and 18 post-tumor implantation |

| B16-SIY Melanoma | hSTING Knock-in C57BL/6 | This compound | 400 µg, 800 µg | Intratumoral | Single injection on day 8 post-tumor implantation |

Table 2: In Vivo Efficacy of this compound in Mouse Tumor Models

| Tumor Model | Mouse Strain | Dose per Animal | Key Findings |

| MC38 Colon Adenocarcinoma | hSTING Knock-in C57BL/6 | 800 µg | Significantly slowed tumor growth. Resulted in no significant tumor growth in 4 out of 9 mice during a 33-day experimental period. |

| B16-SIY Melanoma | hSTING Knock-in C57BL/6 | 400 µg, 800 µg | Induced a significant, dose-dependent T cell priming response. Led to a significant increase in plasma IFNγ levels 6 hours after dosing. |

Experimental Protocols

Materials and Reagents:

-

This compound (solid)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

PEG300 (Polyethylene glycol 300), sterile

-

Tween-80 (Polysorbate 80), sterile

-

Sterile saline (0.9% sodium chloride)

-

Sterile, pyrogen-free microcentrifuge tubes and syringes

Protocol 1: Preparation of this compound Dosing Solution for Intratumoral Injection

This protocol is based on a common formulation for poorly soluble compounds for in vivo use and should be optimized for your specific experimental needs.

-

Prepare a Stock Solution in DMSO:

-

This compound is soluble in DMSO up to 86 mg/mL. To prepare a stock solution, aseptically weigh the desired amount of this compound powder and dissolve it in sterile DMSO to achieve a high concentration (e.g., 20-40 mg/mL).

-

Ensure complete dissolution by gentle vortexing or sonication. The resulting solution should be clear.

-

-

Prepare the Vehicle Mixture:

-

In a sterile tube, prepare the vehicle mixture. A commonly used vehicle for STING agonists consists of PEG300, Tween-80, and saline. A suggested ratio is 40% PEG300, 5% Tween-80, and 55% saline.

-

For example, to prepare 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween-80, and 550 µL of sterile saline.

-

-

Prepare the Final Dosing Solution:

-

The final concentration of DMSO in the dosing solution should be kept low (ideally ≤ 5%) to minimize toxicity.

-

To prepare a dosing solution for a target dose (e.g., 800 µg in a 50 µL injection volume), calculate the required concentration (800 µg / 50 µL = 16 mg/mL).

-

Carefully add the appropriate volume of the this compound stock solution in DMSO to the vehicle mixture. For instance, to prepare 1 mL of a 16 mg/mL dosing solution from a 40 mg/mL stock, you would add 400 µL of the stock to 600 µL of the vehicle.

-

Mix thoroughly by gentle inversion or vortexing until a clear, homogeneous solution is obtained.

-

It is recommended to prepare the final dosing solution fresh on the day of injection.

-

Protocol 2: In Vivo Administration of this compound in a Syngeneic Mouse Tumor Model

-

Animal Models:

-

Studies have utilized female C57BL/6 wild-type and humanized STING (hSTING) knock-in mice, typically 10-12 weeks old and weighing 20-25 g.

-

Tumor cells (e.g., MC38 or B16-SIY) are implanted subcutaneously according to standard protocols.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (length x width²) / 2.

-

-

Intratumoral Administration:

-

When tumors reach the desired size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Using an insulin (B600854) syringe, carefully inject the prepared this compound dosing solution (or vehicle control) directly into the center of the tumor. The injection volume is typically 50-100 µL.

-

Follow the dosing schedule as outlined in your experimental design (e.g., single dose or multiple doses over several days).

-

-

Efficacy and Pharmacodynamic Readouts:

-

Continue to monitor tumor growth and animal well-being throughout the study.

-

At specified time points, blood samples can be collected to measure systemic cytokine levels (e.g., IFNγ).

-

At the end of the study, tumors and other tissues can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration or gene expression analysis.

-

Experimental Workflow for In Vivo Efficacy Study

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a mouse tumor model.

Disclaimer: These protocols and application notes are intended for research use only by qualified individuals. The provided information is based on currently available literature and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents and performing animal experiments.

References

Application Notes and Protocols for Studying STING-Dependent Signaling Using NVS-STG2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This pathway plays a crucial role in antitumor immunity, making it an attractive target for cancer immunotherapy. NVS-STG2 is a novel small-molecule STING agonist that functions as a molecular glue.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to investigate STING-dependent signaling in various experimental settings.

Mechanism of Action

This compound activates human STING through a unique mechanism. Unlike the natural ligand cGAMP which binds to the cytosolic ligand-binding domain, this compound binds to a pocket between the transmembrane domains of adjacent STING dimers.[1][4] This binding acts as a "molecular glue," stabilizing the dimer-dimer interface and promoting the formation of higher-order STING oligomers. This oligomerization is a critical step for STING activation, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines.

Caption: THP1-Dual™ reporter assay workflow.

IRF3 Phosphorylation by Western Blot

This protocol details the detection of IRF3 phosphorylation in HEK293T cells following treatment with this compound.

Materials:

-

HEK293T cells

-

DMEM (with 10% FBS, Pen-Strep)

-

Plasmid encoding human STING

-

Transfection reagent (e.g., Lipofectamine™ 3000)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-IRF3 (Ser386), anti-IRF3, anti-STING, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 6-well plate.

-

Transfect the cells with a STING-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Cell Treatment: 24 hours post-transfection, treat the cells with this compound (e.g., 50 µM) for 16 hours.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in 100-200 µL of lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

Logical Relationship Diagram

Caption: Logic of IRF3 phosphorylation detection.

In Vivo Antitumor Efficacy in a Murine Tumor Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of this compound in a syngeneic mouse tumor model.

Materials:

-

hSTING knock-in mice (e.g., C57BL/6 background)

-

Tumor cells (e.g., MC38 colon adenocarcinoma)

-

This compound

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Calipers

-

Syringes and needles for tumor implantation and drug administration

Protocol:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 MC38 cells) into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

-

Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.

-

Drug Administration:

-

Administer this compound via intratumoral injection. A sample dosing regimen could be 800 µg per mouse, administered three times on days 11, 14, and 18 post-tumor implantation.

-

The control group should receive vehicle injections following the same schedule.

-

-

Endpoint:

-

Continue to monitor tumor growth and body weight.

-

The experiment can be terminated when tumors in the control group reach a predetermined size, or at a set time point.

-

At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., flow cytometry for immune cell infiltration).

-

Experimental Workflow Diagram

References

NVS-STG2: A Potent Allosteric Agonist for Inducing IRF3 Phosphorylation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-STG2 is a novel, potent, and allosteric small molecule agonist of the human Stimulator of Interferon Genes (STING) protein.[1][2][3] As a critical component of the innate immune system, the cGAS-STING pathway plays a pivotal role in detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage, thereby triggering a cascade of immune responses.[4][5] this compound functions as a "molecular glue," binding to a pocket between the transmembrane domains of adjacent STING dimers. This binding induces the high-order oligomerization of STING, a crucial step for its activation and the subsequent recruitment and phosphorylation of Interferon Regulatory Factor 3 (IRF3) by TANK-binding kinase 1 (TBK1). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other pro-inflammatory genes. These application notes provide detailed protocols for utilizing this compound to induce and assess IRF3 phosphorylation, a key downstream indicator of STING pathway activation.

Mechanism of Action: The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection or cellular stress. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein, triggering a conformational change that leads to its oligomerization and translocation. This activated STING platform recruits and activates TBK1, which in turn phosphorylates IRF3. This compound bypasses the need for cGAMP and directly induces STING oligomerization and activation.

Figure 1: cGAS-STING signaling pathway and the action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound in inducing STING-dependent signaling.

| Cell Line | Assay | Parameter | Value | Reference |

| THP1-Dual™ | ISRE-Luciferase Reporter | AC₅₀ | 5.2 µM | |

| HEK293T | IRF3 Phosphorylation | Effective Concentration | 50 µM (16 h) | |

| THP-1 | IRF3 Phosphorylation | - | Strong induction | |

| Human PBMCs | IFN-β Production | Effective Concentration | 50 µM |

Table 1: In vitro activity of this compound.

Experimental Protocols

Protocol 1: this compound-Induced IRF3 Phosphorylation Assay in HEK293T Cells

This protocol describes the methodology for treating HEK293T cells with this compound and subsequently detecting IRF3 phosphorylation by Western blotting.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

This compound Treatment:

-

Prepare working solutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Treat cells with the desired concentrations of this compound (e.g., a dose-response from 1 µM to 50 µM). Include a vehicle control (DMSO only).

-

Incubate the cells for a specified time course (e.g., 4, 8, 16, 24 hours). A 16-hour incubation with 50 µM this compound has been shown to be effective.

-

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IRF3 (Ser396) and total IRF3 overnight at 4°C. A loading control like β-actin should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Figure 2: Experimental workflow for IRF3 phosphorylation assay.

Expected Results

A successful experiment will show a dose- and time-dependent increase in the phosphorylation of IRF3 at Serine 396 in this compound-treated cells compared to the vehicle control. The total IRF3 levels should remain relatively constant across all conditions, and the loading control should be consistent.

Troubleshooting

-

No or weak p-IRF3 signal:

-

Confirm the activity of this compound.

-

Optimize the concentration and incubation time.

-

Ensure the use of fresh phosphatase inhibitors in the lysis buffer.

-

Check the integrity and specificity of the primary antibody.

-

-

High background:

-

Increase the number and duration of washes.

-

Optimize the blocking conditions (e.g., duration, blocking agent).

-

Titrate the primary and secondary antibody concentrations.

-

This compound is a valuable tool for researchers studying the cGAS-STING pathway and its role in innate immunity. Its ability to potently and directly activate STING allows for the specific investigation of downstream signaling events, such as IRF3 phosphorylation. The protocols and data presented here provide a comprehensive guide for the application of this compound in this context, facilitating further research into STING-mediated immune responses and the development of novel immunomodulatory therapies.

References

- 1. Activation of human STING by a molecular glue-like compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of human STING by a molecular glue-like compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for NVS-STG2 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of NVS-STG2, a novel STING (Stimulator of Interferon Genes) agonist, in preclinical animal studies. This compound acts as a molecular glue, promoting the high-order oligomerization and activation of human STING, leading to potent anti-tumor immune responses.[1][2][3][4][5] This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes based on available research data.

Mechanism of Action